molecular formula C15H22N2O2 B4574765 N,N-diethyl-4-(4-morpholinyl)benzamide

N,N-diethyl-4-(4-morpholinyl)benzamide

Cat. No.: B4574765
M. Wt: 262.35 g/mol
InChI Key: XJWFNUOWXGGYLY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Research has identified aromatic sulfonamide inhibitors, including compounds related to N,N-diethyl-4-(4-morpholinyl)benzamide, as effective inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds demonstrate nanomolar inhibitory concentration against CA I, II, IV, and XII, showing potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Milan Remko, 2013).

Antifungal Activities

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, with structural similarities to this compound, have been synthesized and shown to exhibit antifungal activity. These compounds and their complexes have been tested against pathogens responsible for significant plant diseases, demonstrating their potential in agricultural applications (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).

Radiolabeling for Medical Imaging

Compounds structurally related to this compound have been investigated for their potential in radiolabeling, specifically with NA123I and NA125I. The optimized conditions for the radiolabeling process and the stability of the radiolabeled products suggest applications in medical imaging, such as in the development of new radiotracers (C. Tsopelas, 1999).

Synthesis Methodologies

Research has focused on the synthesis of biodegradable polyesteramides with pendant functional groups, where morpholine-2,5-dione derivatives (similar to this compound) were utilized. These studies offer insights into the development of novel polymers with potential applications in medical devices and drug delivery systems (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Pharmaceutical Development

The design and synthesis of benzamides, including this compound analogs, have been explored for their antiproliferative activity in vitro. These compounds have shown potent activity against various cancer cell lines, suggesting their potential as novel antiproliferative agents in cancer therapy (Xiao-meng Wang, Jing Xu, Min-Hang Xin, She-min Lu, & San-qi Zhang, 2015).

Properties

IUPAC Name

N,N-diethyl-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-16(4-2)15(18)13-5-7-14(8-6-13)17-9-11-19-12-10-17/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWFNUOWXGGYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.